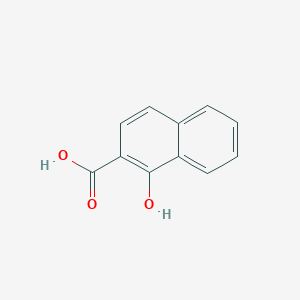
1-Hydroxy-2-naphthoic acid
Cat. No. B119093
Key on ui cas rn:
86-48-6
M. Wt: 188.18 g/mol
InChI Key: SJJCQDRGABAVBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07223759B2
Procedure details


To a stirred solution of 385 (8.11 mmol) in a mixture of THF and MeOH (1:1, v/v, 100 mL) was added Raney nickel (˜2 mL, 50% suspension in water). Hydrazine (N2H4, 32.0 mmol, 4 equiv) was added in portions over a period of 30 minutes. Once effervescence had ceased, TLC analysis (15:2:0.1, CH2Cl2/MeOH/NH4OH) indicated complete conversion of the starting material to a compound that had lower Rf than the starting material (stained spontaneously with PMA/Ce stain without requiring heating). The suspension was diluted with THF (100 mL) and filtered through a pad of Celite on a fritted funnel. The supernatant was concentrated to yield 1-hydroxy-[2]naphthoic acid-(4-amino-anilide) (111) (7.8 mmol, 96% yield) as a dark purple solid. 1H NMR (400 MHz, DMSO-d6) δ=5.06 ppm (br s, 2H), 6.57 (br d, 2H, J=9 Hz), 7.29 (br d, 2H, J=9 Hz), 7.39 (d, 1H, J=9 Hz), 7.53 (app. td, 1H, J=1, 8 Hz), 7.62 (app. td, 1H, J=1, 7 Hz), 7.86 (d, 1H, J=8 Hz), 8.05 (d, 1H, J=9 Hz), 8.26 (d, 1H, J=8 Hz), 10.13 (br s, 1H). LC-MS: m/e 279.2 [M+1]+.
Name
385
Quantity
8.11 mmol
Type
reactant
Reaction Step One




Name
CH2Cl2 MeOH NH4OH
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three



Yield
96%
Identifiers


|
REACTION_CXSMILES
|
[N+](C1C=CC(N(C([C:19]2[C:28]3[C:23](=[CH:24][CH:25]=[CH:26][CH:27]=3)[CH:22]=[CH:21][C:20]=2O)=O)C2C=CC=CC=2)=CC=1)([O-])=O.NN.C(Cl)Cl.[CH3:35][OH:36].[NH4+].[OH-:38].C1C[O:42]CC1>CO.[Ni]>[OH:36][C:35]1[C:24]2[C:23](=[CH:28][CH:27]=[CH:26][CH:25]=2)[CH:22]=[CH:21][C:20]=1[C:19]([OH:42])=[O:38] |f:2.3.4.5|
|
Inputs


Step One
Step Two
|
Name
|
|
|
Quantity
|
32 mmol
|
|
Type
|
reactant
|
|
Smiles
|
NN
|
Step Three
|
Name
|
CH2Cl2 MeOH NH4OH
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(Cl)Cl.CO.[NH4+].[OH-]
|
Step Four
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
reactant
|
|
Smiles
|
C1CCOC1
|
Step Five
|
Name
|
|
|
Quantity
|
2 mL
|
|
Type
|
catalyst
|
|
Smiles
|
[Ni]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
without requiring heating)
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered through a pad of Celite on a fritted funnel
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The supernatant was concentrated
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OC1=C(C=CC2=CC=CC=C12)C(=O)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 7.8 mmol | |
| YIELD: PERCENTYIELD | 96% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
